N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole ring and a benzo[d][1,2,3]triazin-3(4H)-yl moiety, connected via a propanamide linker. The presence of these heterocyclic structures imparts distinct chemical properties, making it a subject of study in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole ring through a cyclization reaction involving an ortho-aminothiophenol and an appropriate carboxylic acid derivative. Subsequently, the benzo[d][1,2,3]triazin-3(4H)-yl moiety is introduced via a nucleophilic substitution reaction. The final step involves coupling these two intermediates using a propanamide linker under controlled conditions, such as refluxing in an appropriate solvent with a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, necessitating the development of robust and cost-effective methods.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Its chemical properties make it suitable for use in materials science, such as the development of novel polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application, such as inhibiting a particular enzyme in a biochemical pathway or binding to a receptor to modulate its activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole and benzo[d][1,2,3]triazin derivatives, such as:
- N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide
- N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-hydroxybenzo[d][1,2,3]triazin-3(4H)-yl)propanamide
Uniqueness
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential biological activity.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-2-27-12-7-8-15-16(11-12)28-19(20-15)21-17(25)9-10-24-18(26)13-5-3-4-6-14(13)22-23-24/h3-8,11H,2,9-10H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVPMAJERTZGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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